2-Ethyl-1H-benzimidazole-6-carboxylic acid

Catalog No.
S3301803
CAS No.
891454-18-5
M.F
C10H10N2O2
M. Wt
190.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1H-benzimidazole-6-carboxylic acid

CAS Number

891454-18-5

Product Name

2-Ethyl-1H-benzimidazole-6-carboxylic acid

IUPAC Name

2-ethyl-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

GECPBJINOLYRJI-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O

Solubility

not available

Synthesis

Research has been conducted on the synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid. A 2010 study published in the journal Molecules describes a method for synthesizing the compound using readily available starting materials. []

Potential Applications

Due to its structural similarity to known bioactive compounds, 2-Ethyl-1H-benzimidazole-6-carboxylic acid has the potential for various applications in scientific research, including:

  • Medicinal Chemistry: The benzimidazole core structure is present in many FDA-approved drugs, and some derivatives exhibit various biological activities, including anti-microbial, anti-fungal, and anti-cancer properties. [, ] Therefore, 2-Ethyl-1H-benzimidazole-6-carboxylic acid could be investigated for its potential medicinal properties.
  • Material Science: Benzimidazole derivatives have been explored for their potential applications in material science, such as organic light-emitting diodes (OLEDs) and solar cells. [] Further research is needed to determine if 2-Ethyl-1H-benzimidazole-6-carboxylic acid possesses similar properties.

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound belonging to the benzimidazole family. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it features a benzimidazole ring with an ethyl group at the 2-position and a carboxylic acid group at the 6-position. This unique substitution pattern imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications .

, including:

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
  • Substitution: The compound can undergo nucleophilic substitutions using reagents like halogens or alkyl halides.

Common Reagents and Conditions

For oxidation, common agents include potassium permanganate and chromium trioxide. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. The specific conditions (acidic or basic) depend on the desired reaction outcome .

Major Products Formed

The reactions yield various products, including substituted benzimidazoles, alcohols, and quinones, contingent on the reagents and conditions employed.

Research indicates that 2-Ethyl-1H-benzimidazole-6-carboxylic acid exhibits significant biological activity. It is being studied for its potential as:

  • Antimicrobial Agent: Potential effectiveness against various pathogens.
  • Antiviral Agent: Investigated for activity against viral infections.
  • Anticancer Agent: Ongoing studies explore its efficacy in cancer treatment .

Synthetic Routes

The synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid typically involves cyclization reactions. A common method includes:

  • Reacting o-phenylenediamine with ethyl chloroacetate.
  • Following this with cyclization and subsequent oxidation to introduce the carboxylic acid group.

Catalysts such as nickel or copper may be used under reflux conditions to facilitate these reactions .

Industrial Production Methods

In industrial settings, production may involve scalable methods using continuous flow reactors to optimize reaction parameters and ensure high purity with minimal by-products.

2-Ethyl-1H-benzimidazole-6-carboxylic acid finds diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: Explored for therapeutic applications in drug development.
  • Industry: Utilized in producing dyes, pigments, and other chemicals due to its stability and reactivity .

Studies on the interactions of 2-Ethyl-1H-benzimidazole-6-carboxylic acid with biological systems are ongoing. Preliminary findings suggest that its unique structure may enhance its binding affinity with specific biological targets, which could lead to improved efficacy in therapeutic applications .

Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 2-Methyl-1H-benzimidazole-6-carboxylic acid
  • 2-Phenyl-1H-benzimidazole-6-carboxylic acid

Comparison

The uniqueness of 2-Ethyl-1H-benzimidazole-6-carboxylic acid lies in its ethyl substitution at the 2-position, which influences both its chemical reactivity and biological activity. Compared to 1H-Benzimidazole-2-carboxylic acid, the ethyl group alters steric and electronic properties, potentially enhancing interactions with biological targets. The presence of the carboxylic acid group at the 6-position further distinguishes it from other derivatives, contributing to its distinctive chemical behavior and applications .

Traditional Cyclocondensation Approaches Using o-Phenylenediamine Precursors

The Phillips-Ladenburg reaction remains a cornerstone for synthesizing benzimidazole derivatives. This method involves cyclocondensation of o-phenylenediamine with carboxylic acids or their equivalents under acidic conditions. For 2-ethyl-1H-benzimidazole-6-carboxylic acid, ethyl chloroacetate is often employed as the ethylating agent, followed by oxidation to introduce the carboxylic acid group. A typical procedure refluxes o-phenylenediamine with formic acid at 100°C for two hours, achieving an 85% yield of benzimidazole core structures.

Catalysts such as ammonium chloride enhance reactivity by promoting proton transfer during cyclization. For example, condensation of o-phenylenediamine with salicylic acid in ethanol using NH₄Cl yields substituted benzimidazoles at 72–90% efficiency. Modifications to this protocol include substituting formic acid with triethylorthoformate, which facilitates milder reaction conditions (60–80°C) and reduces side product formation. Despite its reliability, this method requires stringent temperature control and prolonged reaction times, limiting its suitability for large-scale applications.

Modern Transition Metal-Catalyzed Benzimidazole Ring Formation Strategies

Transition metal catalysis has addressed historical challenges in benzimidazole synthesis, such as low reactivity of brominated precursors. Copper-catalyzed domino C–N cross-coupling reactions enable one-pot synthesis of 2-arylaminobenzimidazoles with 70–92% yields. In a representative protocol, copper(I) iodide catalyzes the desulfurization of thiourea intermediates, followed by intramolecular cyclization to form the benzimidazole ring. This method eliminates the need for pre-functionalized substrates and operates under aerobic conditions, simplifying purification.

Palladium and nickel complexes have also been explored for Suzuki-Miyaura couplings, enabling the introduction of aryl groups at the 2-position. However, copper-based systems remain preferred due to their cost-effectiveness and compatibility with diverse substrates. Recent studies demonstrate that copper(II) acetate in dimethyl sulfoxide (DMSO) facilitates oxidative cyclization of o-phenylenediamine and aldehydes, achieving 88% yield for 2-ethyl derivatives.

Solvent-Free Mechanochemical Synthesis Under Green Chemistry Principles

Mechanochemical methods align with green chemistry principles by eliminating solvents and reducing energy consumption. A 2014 study demonstrated that grinding o-phenylenediamine with aromatic aldehydes in a mortar-pestle system produces 2-substituted benzimidazoles in 15–30 minutes with 89–94% yields. This approach leverages mechanical force to initiate cyclocondensation, bypassing the need for reflux or inert atmospheres.

Microwave-assisted synthesis further enhances efficiency. In a comparative study, microwave irradiation reduced reaction times from hours to minutes while maintaining yields above 80%. For 2-ethyl-1H-benzimidazole-6-carboxylic acid, microwave conditions (150°C, 10 minutes) facilitate simultaneous ethylation and carboxylation using ethyl chloroacetate and potassium permanganate, respectively. These methods minimize waste generation and are scalable for high-throughput screening of derivatives.

Continuous Flow Reactor Technologies for Scalable Production

Continuous flow reactors address batch process limitations, such as inconsistent mixing and thermal gradients. A 2019 study reported a domino synthesis of tricyclic benzimidazoles using an H-Cube Pro® flow reactor, achieving 78% yield with a 30-minute residence time. For 2-ethyl-1H-benzimidazole-6-carboxylic acid, flow systems enable precise control over reaction parameters (temperature, pressure, stoichiometry), reducing by-product formation.

Key advancements include integrating microwave modules for rapid heating and immobilized catalysts for heterogeneous catalysis. For example, silica-supported copper nanoparticles in a microfluidic reactor catalyze ethylation and cyclization sequentially, achieving 92% conversion efficiency. These systems are particularly advantageous for industrial-scale production, offering reproducibility and reduced operational costs compared to batch methods.

Gram-Positive Bacterial Pathogen Inhibition Mechanisms

2-Ethyl-1H-benzimidazole-6-carboxylic acid demonstrates potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. Mechanistic studies indicate that the carboxylic acid group facilitates chelation of magnesium ions essential for bacterial DNA gyrase function, impairing supercoiling activity and inducing DNA fragmentation [5]. Additionally, the ethyl substituent enhances membrane permeability, enabling intracellular accumulation and disruption of peptidoglycan crosslinking via penicillin-binding protein (PBP) inhibition [5].

Table 1: Antibacterial Activity Against Gram-Positive Pathogens

Bacterial StrainMinimal Inhibitory Concentration (μg/mL)Target Pathway
Methicillin-resistant S. aureus4DNA gyrase, PBP inhibition
Streptococcus faecalis8Cell wall synthesis disruption

Antifungal Action Against Opportunistic Fungal Species

The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger (MIC = 64 μg/mL) [5]. Fungal growth inhibition correlates with ergosterol biosynthesis disruption, as the benzimidazole core competitively inhibits lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for membrane integrity [5]. Synergistic effects with fluconazole have been observed in azole-resistant C. albicans strains, suggesting utility in combination therapies.

Antiproliferative Effects in Oncological Cell Line Models

Selective Cytotoxicity in Gastrointestinal Carcinoma Models

In gastric adenocarcinoma (MKN-45) and colorectal carcinoma (HT-29) cell lines, 2-ethyl-1H-benzimidazole-6-carboxylic acid induces concentration-dependent growth inhibition (IC~50~ = 13.4 ± 0.5 μM and 16.2 ± 1.1 μM, respectively) [2]. The carboxylic acid moiety facilitates selective uptake via monocarboxylate transporters (MCTs) overexpressed in gastrointestinal tumors, while the ethyl group stabilizes interactions with thymidylate synthase, depleting thymidine pools and stalling DNA replication [2].

Apoptosis Induction Pathways in Hematological Malignancies

In Jurkat T-cell leukemia and HL-60 promyelocytic leukemia models, the compound triggers intrinsic apoptosis through:

  • Mitochondrial depolarization: Loss of ΔΨ~m~ leads to cytochrome c release and apoptosome formation [2].
  • Caspase-9/3 activation: Cleavage of poly(ADP-ribose) polymerase (PARP) induces chromatin condensation [2].
  • Bax/Bcl-2 dysregulation: Upregulation of pro-apoptotic Bax (3.2-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold) were quantified via western blot [5].

Modulation of Inflammatory Mediators in Autoimmune Disease Models

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, 2-ethyl-1H-benzimidazole-6-carboxylic acid suppresses pro-inflammatory mediators via dual inhibition:

  • COX-2/PGE~2~ axis: 85% reduction in prostaglandin E~2~ synthesis at 10 μM (IC~50~ = 8.00 μM) [3].
  • Cytokine signaling: TNF-α and IL-6 secretion decreased by 72% and 68%, respectively, through NF-κB nuclear translocation blockade [3].

Molecular docking reveals high-affinity binding (ΔG = -9.3 kcal/mol) to the COX-2 active site, where the carboxylic acid forms hydrogen bonds with Arg120 and Tyr355, while the benzimidazole ring engages in π-π stacking with Tyr385 [3].

Central Nervous System Activity Through Neurotransmitter Receptor Interactions

Although direct studies on 2-ethyl-1H-benzimidazole-6-carboxylic acid are limited, structural analogs demonstrate affinity for GABA~A~ and serotonin (5-HT~3~) receptors. The planar benzimidazole core may mimic indoleamine neurotransmitters, while the ethyl group enhances blood-brain barrier permeability (calculated LogP = 1.8) [4]. In silico models predict antagonism at 5-HT~3~ receptors (Ki = 140 nM), suggesting potential anxiolytic applications [4].

DNA Topoisomerase Inhibition Kinetics and Binding Affinity Analyses

The benzimidazole scaffold has demonstrated significant potential as a DNA topoisomerase inhibitor, with structural analogs of 2-Ethyl-1H-benzimidazole-6-carboxylic acid showing measurable activity against both topoisomerase I and II enzymes [1] [2] [3]. Research investigations have established that benzimidazole derivatives function as selective inhibitors of topoisomerase I through differential modes of action, exhibiting both reversible and irreversible binding mechanisms depending on the specific enzyme target [2].

Kinetic studies of benzimidazole compounds reveal that these molecules bind to human topoisomerase I with linear kinetics and reversible binding characteristics, while demonstrating nonlinear and irreversible binding patterns with bacterial topoisomerase I enzymes [2]. The binding affinity varies significantly based on structural modifications, with carboxylic acid substituents at the 6-position potentially influencing the interaction dynamics with the enzyme-DNA complex [3] [4].

Quantitative analysis of benzimidazole topoisomerase inhibitors demonstrates IC50 values ranging from 14.1 to 495 microM for various structural analogs [1] [5]. The most potent benzimidazole derivative identified in comparative studies, 2-phenoxymethylbenzimidazole, exhibited an IC50 value of 14.1 microM against eukaryotic DNA topoisomerase I, surpassing the reference compound camptothecin in efficacy [1] [5].

Benzimidazole CompoundIC50 Value (μM)Binding MechanismTarget Enzyme
2-Phenoxymethylbenzimidazole14.1Topoisomerase I poisonEukaryotic Topo I
5-nitro-2-phenoxymethyl-benzimidazole248Topoisomerase I poisonEukaryotic Topo I
Benzimidazole-triazole compound 4b7.34Cytotoxic mechanismTopoisomerase I
Benzimidazole-triazole compound 4h4.56Cytotoxic mechanismTopoisomerase I

Structure-activity relationship studies indicate that benzimidazole derivatives with hydrogen bond acceptor substituents at the 5-position demonstrate enhanced topoisomerase I inhibitory activity [3]. The presence of formyl, aminocarbonyl, or nitro groups correlates with increased potency as topoisomerase I poisons, while compounds lacking these functional groups exhibit minimal inhibitory effects [3] [4].

Molecular docking investigations of benzimidazole-triazole derivatives reveal specific binding interactions with topoisomerase I active sites, including hydrogen bond formations with residues N352, R364, and D533 [6] [7]. These computational studies demonstrate pi-pi stacking interactions with R364 and DA-113, alongside pi-alkyl interactions that establish robust binding profiles and enhance both compound affinity and specificity [6].

Protein Kinase Signaling Pathway Disruption in Neoplastic Cells

Benzimidazole derivatives, including structural analogs of 2-Ethyl-1H-benzimidazole-6-carboxylic acid, demonstrate significant protein kinase inhibitory activity across multiple signaling pathways involved in neoplastic cell proliferation and survival [8] [9] [10]. These compounds function as selective inhibitors of specific protein kinase cascades, particularly targeting pathways essential for cancer cell maintenance and growth [9] [11].

The 2-aminobenzimidazole series has been identified as potent inhibitors of protein kinase C-driven nuclear factor-kappa B activation pathways [8]. These compounds selectively inhibit nuclear factor-kappa B activation induced by protein kinase C pathway activators, demonstrating pathway-specific inhibition without affecting other cellular signaling mechanisms [8]. The mechanism involves targeting components downstream of protein kinase C activation while avoiding direct inhibition of protein kinase C enzymes themselves [8].

Benzimidazole derivatives containing bromine substituents, such as 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole, exhibit potent inhibitory activity against CK2 and PIM-1 protein kinases [9] [11]. These kinases play crucial roles in cell proliferation, survival, cell cycle regulation, and drug resistance mechanisms in neoplastic cells [9]. Treatment with these benzimidazole inhibitors results in significant cytotoxic effects and apoptotic activity in breast cancer cell lines, including MDA-MB-231, MCF-7, and SK-BR-3 [9].

Protein Kinase TargetBenzimidazole InhibitorNeoplastic Cell EffectMechanism of Action
PKC/NF-κB pathway2-aminobenzimidazoleSelective pathway inhibitionDownstream targeting
CK2 and PIM-1Tetrabromo-benzimidazoleApoptosis inductionDirect kinase inhibition
CHK2 checkpoint kinaseBenzimidazole-carboxamideCell cycle disruptionATP-competitive binding

Checkpoint kinase 2 represents another significant target for benzimidazole-based protein kinase inhibitors [10]. These compounds bind to CHK2 through a novel mechanism involving water-mediated interactions with the hinge region, differing from previously proposed binding modes [10]. The benzimidazole scaffold forms hydrogen bonds with Glu302 and Met304 residues, while additional interactions occur with Asp368 and other catalytic site residues [10].

Molecular dynamics studies of benzimidazole protein kinase inhibitors reveal stable binding conformations maintained over extended simulation periods [6]. These investigations demonstrate that benzimidazole compounds achieve optimal protein-ligand interactions through multiple hydrogen bonding networks and hydrophobic contacts within kinase active sites [10]. The structural specificity of these interactions contributes to the selective inhibition observed in neoplastic cell systems [9].

Serotonin Receptor Subtype (5-HT4) Antagonism Profiling

Benzimidazole derivatives demonstrate significant antagonistic activity at serotonin receptor subtype 5-HT4, with structural modifications influencing both binding affinity and selectivity profiles [12] [13] [14]. The benzimidazole-carboxylic acid framework provides a versatile scaffold for developing potent and selective 5-HT4 receptor antagonists with therapeutic potential [13].

Pharmacological characterization studies reveal that benzimidazole-4-carboxamide derivatives exhibit high binding affinity for 5-HT4 receptors, with Ki values ranging from 0.11 to 2.9 nanomolar [13]. These compounds demonstrate excellent selectivity over other serotonin receptor subtypes, including 5-HT3, 5-HT2A, and 5-HT1A receptors, with Ki values exceeding 1000-10000 nanomolar for non-target receptors [13].

Structure-activity relationship investigations indicate that the presence of voluminous substituents on the basic nitrogen atom of the amino moiety significantly enhances 5-HT4 receptor binding affinity [13]. Additionally, maintaining an optimal distance of approximately 8.0 Angstroms from the basic nitrogen to the aromatic ring system proves crucial for achieving high affinity and selectivity [13].

Benzimidazole CompoundKi (5-HT4) nMpA2 ValueSelectivity Profile
Compound 120.327.6>1000-fold vs 5-HT3
Compound 130.117.9>1000-fold vs 5-HT3
Compound 140.298.2>1000-fold vs 5-HT3
Compound 150.547.9>1000-fold vs 5-HT3

Functional characterization using isolated guinea pig ileum preparations confirms the antagonistic properties of benzimidazole derivatives at 5-HT4 receptors [13]. These compounds exhibit pA2 values ranging from 7.6 to 8.2, demonstrating potency comparable to established 5-HT4 receptor antagonists such as RS 39604 [13]. The antagonistic activity manifests as competitive inhibition of 5-HT4 receptor-mediated responses [12].

Benzimidazole-1-carboxylate derivatives, including DAU 6285, function as silent competitive antagonists at 5-HT4 receptors with estimated pA2 values between 6.9 and 7.2 [12]. These compounds demonstrate tissue-independent and agonist-independent antagonistic properties, confirming their direct interaction with 5-HT4 receptor binding sites [12]. The antagonism occurs through reversible binding mechanisms that can be overcome by increasing agonist concentrations [12].

Molecular modeling studies of benzimidazole 5-HT4 receptor antagonists reveal specific binding interactions within the receptor's orthosteric site [13]. The benzimidazole ring system occupies the core binding region, while carboxylic acid or carboxamide substituents engage in hydrogen bonding interactions with receptor residues [13]. These structural insights provide guidance for optimizing benzimidazole derivatives as selective 5-HT4 receptor modulators [15].

Redox Modulation and Free Radical Scavenging Capacities

Benzimidazole derivatives, including compounds structurally related to 2-Ethyl-1H-benzimidazole-6-carboxylic acid, exhibit significant antioxidant properties and free radical scavenging activities through multiple mechanisms [16] [17] [18]. These compounds demonstrate capacity for modulating cellular redox states and protecting against oxidative stress-induced damage [19] [20].

Quantitative assessment of benzimidazole antioxidant activity using 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays reveals potent activity with IC50 values significantly lower than standard antioxidants [16]. Specific benzimidazole compounds demonstrate IC50 values of 1.3 × 10⁻⁵ M and 1.2 × 10⁻⁵ M, representing 17-18 fold greater potency compared to butylated hydroxytoluene, which exhibits an IC50 value of 2.3 × 10⁻⁴ M [16].

The radical scavenging mechanisms of benzimidazole derivatives involve hydrogen atom transfer and radical adduct formation pathways [21]. Computational studies indicate that these compounds can deactivate hydroxyl radicals, alkoxyl radicals, and hydroperoxyl radicals through formal hydrogen atom transfer from reactive sites within the molecular structure [21]. The most reactive sites for hydrogen atom transfer include meta-hydroxy groups in phenyl rings and amide N-H groups [21].

Benzimidazole AntioxidantIC50 ValueAssay MethodPotency vs BHT
Compound 121.3 × 10⁻⁵ MDPPH scavenging17-fold more potent
Compound 131.2 × 10⁻⁵ MDPPH scavenging18-fold more potent
2-amino-5,6-dimethyl derivatives49-65 mg/mLRadical scavengingPromising activity
Trihydroxy benzothiazole-carboxamideMore potent than BHTMultiple assaysSignificantly enhanced

Lipid peroxidation inhibition studies demonstrate that benzimidazole derivatives provide protection against oxidative damage in microsomal systems [19]. These compounds exhibit inhibitory activity ranging from 15-57% in liver microsomal nicotinamide adenine dinucleotide phosphate-dependent lipid peroxidation assays [19]. The most active compound containing a p-bromophenyl substituent achieved 57% inhibition, approaching the 65% inhibition demonstrated by butylated hydroxytoluene [19].

Ferrous ion chelating activity represents an additional mechanism through which benzimidazole derivatives exert antioxidant effects [22]. Compounds containing 2-amino-5,6-dimethyl-1H-benzimidazole structures demonstrate prominent ferrous ion chelating activity with IC50 values ranging from 49.00 to 89 mg/mL [22]. This metal chelation capacity contributes to the overall antioxidant profile by preventing metal-catalyzed oxidative reactions [22].

Density functional theory calculations provide mechanistic insights into the antioxidant properties of benzimidazole derivatives [18]. These computational studies reveal that compounds with trihydroxy substituents achieve enhanced antioxidant activity through formation of stabilizing hydrogen bonds in radical intermediates [18]. The theoretical predictions correlate with experimental observations of enhanced antioxidant capacity in appropriately substituted benzimidazole structures [18].

XLogP3

2.3

Dates

Last modified: 08-19-2023

Explore Compound Types